Val-Ala-PAB
Overview
Description
Val-Ala-PAB is a cleavable ADC (Antibody-Drug Conjugate) linker . It consists of a cleavable Tesirine linker (Val-Ala-PABC) and Exatecan . The Val-Ala is effectively cleaved by lysosomal proteolytic enzymes while being highly stable in human plasma . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
A cathepsin B-cleavable dipeptide phosphoramidite, Val-Ala (NB), was developed for the automated synthesis of oligonucleotide-small molecule conjugates . Val-Ala (NB) was protected by photolabile 2-nitrobenzyl to improve stability of the peptide linker during DNA synthesis . Another study mentioned that Fmoc-Val-Ala-NB-PAB-OH was protected with 4,4’-dimethoxytrityl (DMT) in anhydrous pyridine in 85.9% yield .Molecular Structure Analysis
The molecular formula of this compound is C15H23N3O3 . The molecular weight is 293.36 . The chemical structure of this compound consists of a cleavable Tesirine linker (Val-Ala-PABC) and Exatecan .Chemical Reactions Analysis
This compound is a building block in the synthesis of Tesirine . It is cleaved by Cathepsin B . The Val-Ala linkers can be cleaved by Cathepsin B . The Val-Ala linker allowed DAR up to 7.4 with limited aggregation .Physical And Chemical Properties Analysis
The molecular formula of this compound is C15H23N3O3 . The molecular weight is 293.36 . It is a solid substance .Scientific Research Applications
Enzyme Inhibition and Stability
Val-Ala-PAB, as an analog in various compounds, has been studied for its role in inhibiting enzymes and maintaining stability in vivo and in vitro. In a study by (Lew et al., 1996), analogues of inhibitors, including those substituted with Val, were examined for both their potency and stability. They found that while Val-substituted analogues maintained inhibitory activity, they exhibited reduced potency compared to the parent compound. However, they were significantly more resistant to degradation, indicating a potential for this compound analogues in developing more stable enzyme inhibitors.
Genetic Polymorphism and Disease Susceptibility
This compound-related compounds are also significant in genetic studies. The Val762Ala polymorphism in the PARP1 gene, which involves a substitution similar to Val-Ala, was examined by (Hua et al., 2014) for its association with cancer risk. They found that the Ala variant was associated with an increased risk for gastric cancer but a decreased risk for brain tumors, highlighting the complex role of such polymorphisms in disease susceptibility.
Impact on Cellular Processes
This compound-related peptides have been studied for their impact on various cellular processes. In the study of manganese superoxide dismutase (MnSOD) dimorphism by (Sutton et al., 2005), it was found that an Ala-Val substitution in MnSOD could modulate both mitochondrial import and mRNA stability. This suggests that variations involving this compound analogues can significantly impact cellular enzyme function and genetic expression.
Influence on Metabolic and Physical Efficiency
Research by (Buemann et al., 2001) on the Val/Ala-55 polymorphism of the uncoupling protein 2 gene demonstrated its association with exercise efficiency. They observed that different genotypes, involving a Val to Ala substitution, could significantly affect energy expenditure and metabolic efficiency during physical activity.
Role in Disease Progression and Drug Resistance
In a study focused on breast cancer patients treated with cyclophosphamide, (Glynn et al., 2009) found that the Val16Ala polymorphism in the SOD2 gene could predict survival outcomes. They noted that carriers of the Ala allele had inferior survival rates, suggesting a role for this compound-related polymorphisms in disease progression and drug resistance.
Mechanism of Action
Safety and Hazards
Future Directions
Val-Ala-PAB is a promising linker for the development of new ADCs . Its cleavability by lysosomal proteolytic enzymes makes it a potent strategy in ADC linker design . The hydroxyl group enables further derivatization or replacement with other reactive functional groups , providing opportunities for the development of new therapeutics.
properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-9(2)13(16)15(21)17-10(3)14(20)18-12-6-4-11(8-19)5-7-12/h4-7,9-10,13,19H,8,16H2,1-3H3,(H,17,21)(H,18,20)/t10-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWYWNRCBPYLML-GWCFXTLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235155 | |
Record name | L-Valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401235155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1343476-44-7 | |
Record name | L-Valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1343476-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401235155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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